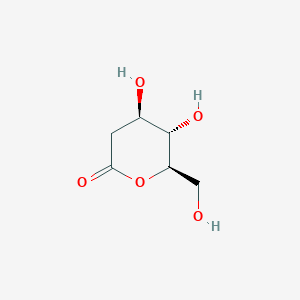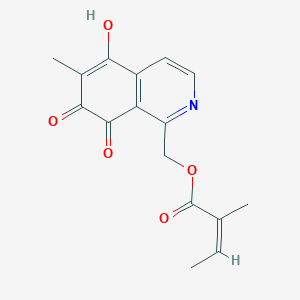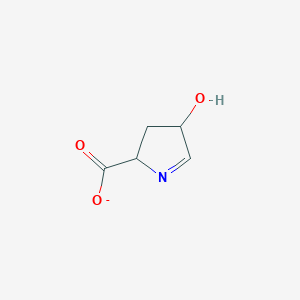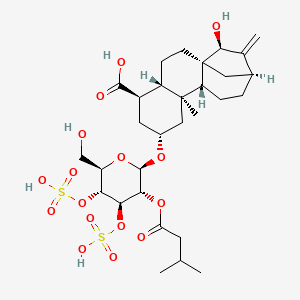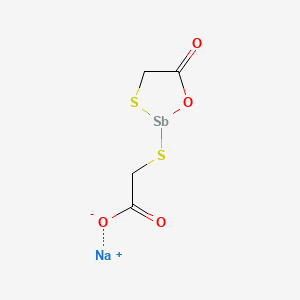
Antimony sodium thioglycollate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony sodium thioglycollate is an antimony molecular entity. It has a role as a schistosomicide drug.
科学的研究の応用
Thermal Stability in PVC Resin
Organic antimony compounds, including those using thioglycollic acid, have been studied for their function as heat stabilizers in polyvinyl chloride (PVC) resin. Research shows that these compounds can significantly improve the thermal stability of PVC (Xie Jian-ying, 2007).
Anode Material in Sodium-Ion Batteries
Antimony has been explored as an anode material in sodium-ion batteries due to its high theoretical capacity. Innovations in the nanostructuring of antimony, such as the development of Sb@C coaxial nanotubes and Sb@C@TiO2 triple-shell nanoboxes, have shown excellent sodium storage properties and improved cycling stability and rate performance (Zhiming Liu et al., 2016), (M. Kong et al., 2020).
Synthesis of Antimony(III) Complexes
Studies have been conducted on the synthesis of Antimony(III) ternary complexes using thioglycollic acid. These complexes have been characterized for their chemical composition and structure, contributing to a deeper understanding of antimony-based compounds (Guo Ying-chen, 2005).
Antimony in Leishmaniasis Treatment
Research has explored the role of antimony compounds, such as sodium stibogluconate, in the treatment of leishmaniasis. These studies provide insight into the biomedical applications and the anti-proliferative activity of antimony compounds against various cancer cells (S. Hadjikakou et al., 2015).
Antimony Leaching from PET Plastics
Investigations into the leaching of antimony from polyethylene terephthalate (PET) plastics used for bottled drinking water have been conducted, highlighting the environmental and health considerations of antimony usage (P. Westerhoff et al., 2008).
Antimony Analysis in Engineering and Toxicology
Methods have been developed for the analysis of antimony using hydride generation-microwave plasma-atomic emission spectroscopy. This research is significant for applications in both engineering and toxicology fields (J. Fujihara & N. Nishimoto, 2020).
特性
| 539-54-8 | |
分子式 |
C4H4NaO4S2S |
分子量 |
325 g/mol |
IUPAC名 |
sodium;2-[(5-oxo-1,3,2-oxathiastibolan-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/2C2H4O2S.Na.Sb/c2*3-2(4)1-5;;/h2*5H,1H2,(H,3,4);;/q;;+1;+3/p-4 |
InChIキー |
CKNQDJJWKSXPRU-UHFFFAOYSA-J |
SMILES |
C1C(=O)O[Sb](S1)SCC(=O)[O-].[Na+] |
正規SMILES |
C1C(=O)O[Sb](S1)SCC(=O)[O-].[Na+] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)

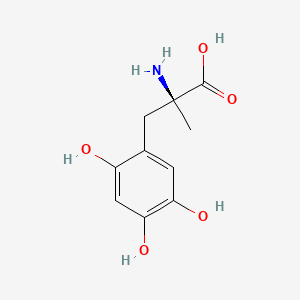
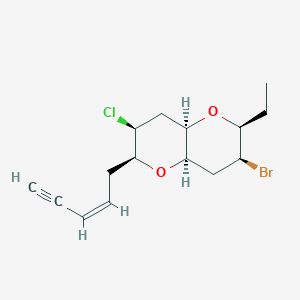
![6-Hydroxy-5-methoxy-7-phenyl-3h-benzo[de]isochromen-1-one](/img/structure/B1260517.png)


![N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride](/img/structure/B1260522.png)
![1-azabicyclo[2.2.2]octan-3-yl (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B1260526.png)
